Cas no 1225734-13-3 (2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid)

2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-398979
- 2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid
- 1225734-13-3
-
- インチ: 1S/C14H12FNO2/c15-10-5-3-8(4-6-10)12-7-11(14(17)18)13(16-12)9-1-2-9/h3-7,9,16H,1-2H2,(H,17,18)
- InChIKey: KXKGKHZBGOYUTD-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1=CC(C(=O)O)=C(C2CC2)N1
計算された属性
- せいみつぶんしりょう: 245.08520679g/mol
- どういたいしつりょう: 245.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 53.1Ų
2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398979-2.5g |
2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid |
1225734-13-3 | 2.5g |
$1791.0 | 2023-03-02 | ||
Enamine | EN300-398979-0.05g |
2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid |
1225734-13-3 | 0.05g |
$768.0 | 2023-03-02 | ||
Enamine | EN300-398979-0.25g |
2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid |
1225734-13-3 | 0.25g |
$840.0 | 2023-03-02 | ||
Enamine | EN300-398979-0.5g |
2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid |
1225734-13-3 | 0.5g |
$877.0 | 2023-03-02 | ||
Enamine | EN300-398979-1.0g |
2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid |
1225734-13-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-398979-0.1g |
2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid |
1225734-13-3 | 0.1g |
$804.0 | 2023-03-02 | ||
Enamine | EN300-398979-5.0g |
2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid |
1225734-13-3 | 5.0g |
$2650.0 | 2023-03-02 | ||
Enamine | EN300-398979-10.0g |
2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid |
1225734-13-3 | 10.0g |
$3929.0 | 2023-03-02 |
2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acidに関する追加情報
2-Cyclopropyl-5-(4-Fluorophenyl)-1H-Pyrrole-3-Carboxylic Acid: A Comprehensive Overview
2-Cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid, identified by the CAS number 1225734-13-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a pyrrole ring substituted with a cyclopropyl group at position 2, a 4-fluorophenyl group at position 5, and a carboxylic acid group at position 3.
The synthesis of 2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid involves a series of intricate organic reactions, including Friedel-Crafts alkylation, Suzuki coupling, and oxidation steps. These methods have been optimized to achieve high yields and purity, making the compound accessible for further studies. Recent advancements in catalytic asymmetric synthesis have also enabled the preparation of enantiomerically enriched forms of this compound, which are valuable for pharmacological evaluations.
In terms of biological activity, 2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid has shown promising results in various assays. For instance, studies have demonstrated its potential as an antagonist of certain G-protein coupled receptors (GPCRs), which are critical targets in the treatment of neurological disorders such as schizophrenia and depression. Additionally, this compound has exhibited moderate inhibitory activity against several kinases involved in cancer progression, suggesting its potential role in oncology.
The structural features of this compound play a crucial role in its biological activity. The cyclopropyl group at position 2 contributes to the molecule's rigidity and hydrophobicity, which are essential for interactions with target proteins. The 4-fluorophenyl group at position 5 introduces electronic effects that enhance the compound's binding affinity to specific receptors. Furthermore, the carboxylic acid group at position 3 serves as a site for potential bioisosteric modifications, enabling the development of prodrugs or more bioavailable forms.
Recent research has focused on optimizing the pharmacokinetic properties of 2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid. By modifying the substituents on the pyrrole ring or incorporating additional functional groups, scientists have been able to improve the compound's solubility, absorption, and metabolic stability. These modifications have significantly enhanced its suitability as a drug candidate.
In conclusion, 2-cyclopropyl-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid represents a promising lead compound in drug discovery. Its unique structure and biological activities make it a valuable tool for exploring new therapeutic avenues in neuroscience and oncology. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing medical treatments.
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